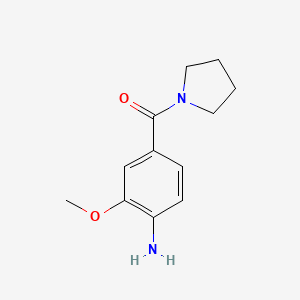
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 8th position, an ethylsulfanyl group at the 2nd position, a carboxylic acid group at the 3rd position, and a keto group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroaniline with ethyl 2-chloroacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The keto group at the 4th position can be reduced to form a hydroxyl group.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has been investigated for its potential use in treating infections and inflammatory diseases.
Industry: The compound can be used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. The compound binds to the active site of the enzyme, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Nalidixic Acid: An antibacterial agent that also targets bacterial DNA gyrase.
Uniqueness
8-Chloro-2-(ethylthio)-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific activity profile.
Propriétés
Numéro CAS |
861397-36-6 |
|---|---|
Formule moléculaire |
C12H10ClNO3S |
Poids moléculaire |
283.73 g/mol |
Nom IUPAC |
8-chloro-2-ethylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-18-11-8(12(16)17)10(15)6-4-3-5-7(13)9(6)14-11/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
XPYUZRKVWQHOAD-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)



